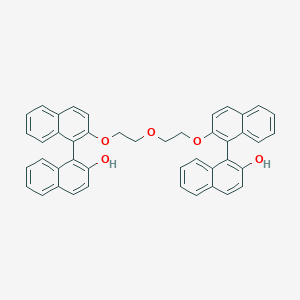![molecular formula C10H7BrN2OS B287871 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 62876-58-8](/img/structure/B287871.png)
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the thiazoloquinazolinone family and has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug development.
Scientific Research Applications
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
In addition, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Mechanism of Action
The mechanism of action of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the inhibition of specific enzymes and proteins. As mentioned earlier, this compound inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has also been shown to inhibit the migration and invasion of cancer cells.
In neurodegenerative diseases, this compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. It has also been shown to reduce oxidative stress and inflammation, which are important factors in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for specific enzymes and proteins, which makes it an ideal candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one. One of the main areas of research is the development of more potent and selective analogs of this compound. This may involve the modification of its chemical structure to improve its pharmacological properties.
In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research. This may involve the use of advanced techniques such as molecular modeling and structural biology.
Conclusion
In conclusion, 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry and drug development, as well as in the treatment of neurodegenerative diseases, make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the condensation of 2-aminobenzamide and 2-bromoacetic acid in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
properties
CAS RN |
62876-58-8 |
|---|---|
Product Name |
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one |
Molecular Formula |
C10H7BrN2OS |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
7-bromo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-6-1-2-8-7(5-6)9(14)12-10-13(8)3-4-15-10/h1-2,5H,3-4H2 |
InChI Key |
RXNBEOIVBJNPCA-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=O)C3=C(N21)C=CC(=C3)Br |
Canonical SMILES |
C1CSC2=NC(=O)C3=C(N21)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)

![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)


